molecular formula C10H13N3O4 B1430305 N-p-Tolyl-guanidine oxalate CAS No. 1187927-45-2

N-p-Tolyl-guanidine oxalate

Cat. No.: B1430305
CAS No.: 1187927-45-2
M. Wt: 239.23 g/mol
InChI Key: OQTFVIPZBMEVNZ-UHFFFAOYSA-N
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Description

N-p-Tolyl-guanidine oxalate is a chemical compound with the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol . It is a derivative of guanidine, featuring a p-tolyl group attached to the nitrogen atom of the guanidine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

N-p-Tolyl-guanidine oxalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with guanidino compounds, which are known to play crucial roles in renal diseases . The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with guanidino compounds can lead to changes in the expression of genes involved in metabolic pathways . Additionally, it can modulate cell signaling pathways, leading to altered cellular responses. These effects highlight the compound’s potential in studying cellular functions and developing therapeutic strategies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular functions and metabolic pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its interaction with guanidino compounds can influence metabolic flux and metabolite levels . Understanding these interactions is essential for elucidating the compound’s role in metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its biochemical properties and interactions with biomolecules . These factors are essential for understanding the compound’s pharmacokinetics and optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical properties . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-p-Tolyl-guanidine oxalate typically involves the reaction of p-toluidine with cyanamide under acidic conditions to form N-p-Tolyl-guanidine. This intermediate is then reacted with oxalic acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-p-Tolyl-guanidine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-p-Tolyl-guanidine oxalate is utilized in various scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-guanidine oxalate
  • N-Methyl-guanidine oxalate
  • N-Ethyl-guanidine oxalate

Uniqueness

N-p-Tolyl-guanidine oxalate is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

2-(4-methylphenyl)guanidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.C2H2O4/c1-6-2-4-7(5-3-6)11-8(9)10;3-1(4)2(5)6/h2-5H,1H3,(H4,9,10,11);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTFVIPZBMEVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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